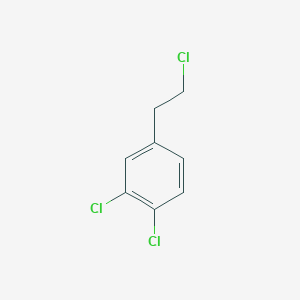

1,2-Dichloro-4-(2-chloroethyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7Cl3 |

|---|---|

Molekulargewicht |

209.5 g/mol |

IUPAC-Name |

1,2-dichloro-4-(2-chloroethyl)benzene |

InChI |

InChI=1S/C8H7Cl3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |

InChI-Schlüssel |

JZFLAOSRCFRGHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCl)Cl)Cl |

Herkunft des Produkts |

United States |

Contextualization Within Halogenated Aromatic Hydrocarbons

1,2-Dichloro-4-(2-chloroethyl)benzene belongs to the class of halogenated aromatic hydrocarbons, specifically chlorinated benzenes. nih.gov This group of organic compounds is characterized by a benzene (B151609) ring substituted with one or more chlorine atoms and, in this case, a chloroethyl side chain. ontosight.ai The production of chlorinated benzenes often involves the direct chlorination of benzene or substituted benzenes in the presence of a catalyst, such as iron(III) chloride. researchgate.net

These compounds have seen wide industrial use as intermediates in the synthesis of products like pesticides, dyes, pharmaceuticals, and other organic chemicals. nih.govresearchgate.net For example, dichlorobenzenes are used as moth repellents and deodorants, while trichlorobenzenes have been employed as solvents and heat transfer agents. nih.govethz.ch The chemical stability that makes them useful also contributes to their persistence in the environment, a key aspect of their scientific interest. ethz.ch

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇Cl₃ |

| Molecular Weight | 209.5 g/mol |

| Synonyms | Benzene, 1,2-dichloro-4-(2-chloroethyl)- |

| Classification | Halogenated Aromatic Hydrocarbon |

Source: PubChem CID 23334398 nih.gov

Significance of Dichloro Chloroethyl Benzene Scaffolds in Organic Synthesis and Environmental Chemistry

The dichloro(chloroethyl)benzene structural framework is a valuable building block in organic chemistry and a subject of study in environmental science.

In organic synthesis , molecules with this scaffold serve as versatile intermediates. The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups to build more complex molecules. smolecule.com The dichlorinated benzene (B151609) ring can undergo further electrophilic aromatic substitution, although the existing chlorine atoms are deactivating, directing new substituents to specific positions. smolecule.com Isomers and related structures are used as precursors or solvents in the manufacturing of agrochemicals and pharmaceuticals. smolecule.cominnospk.com For instance, the related compound (2-chloroethyl)benzene (B74947) is a key intermediate in producing fine chemicals and medicines. innospk.com

Table 2: Reactivity of Dichloro(chloroethyl)benzene Scaffolds

| Reaction Type | Description | Potential Application |

|---|---|---|

| Nucleophilic Substitution | The chlorine on the ethyl side chain can be replaced by nucleophiles (e.g., -OH, -CN, -NH₂). | Synthesis of pharmaceuticals, dyes, and other specialty chemicals. smolecule.comontosight.ai |

| Electrophilic Aromatic Substitution | A new substituent is added to the aromatic ring, directed by the existing chlorine and ethyl groups. | Modification of the benzene core to create diverse chemical derivatives. smolecule.com |

| Elimination Reactions | Under certain conditions, the chloroethyl group can undergo elimination to form a vinyl group. | Creation of monomers for polymerization or other reactive intermediates. smolecule.com |

From an environmental chemistry perspective, chlorinated aromatic hydrocarbons are of significant concern due to their persistence and potential to contaminate soil, water, and air. ontosight.ai Their widespread use has led to their distribution in the environment as pollutants. nih.gov The biological degradation of chlorinated benzenes is a key area of research. Under aerobic conditions, bacteria can oxidize compounds with four or fewer chlorine atoms, often initiating the process with dioxygenase enzymes to break down the aromatic ring. ethz.chnih.gov In anaerobic environments, higher chlorinated benzenes can be broken down through reductive dehalogenation, where chlorine atoms are sequentially removed. nih.gov However, lower chlorinated benzenes can be more resistant to this process. nih.gov The mobility of these compounds in soil means they can potentially leach into groundwater. cdc.gov

Overview of Current Research Gaps and Future Directions

Established Synthetic Routes and Mechanistic Considerations

The creation of this compound can be approached through several established synthetic strategies, each with distinct precursors and reaction mechanisms. These routes include building the carbon skeleton via Friedel-Crafts reactions, introducing the chlorine atoms through halogenation, converting functional groups on the side chain, or employing a multi-step sequence combining these approaches.

Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds between an aromatic ring and an alkyl group. wikipedia.org In the context of synthesizing this compound, this approach involves the reaction of 1,2-dichlorobenzene (B45396) with a suitable two-carbon electrophile precursor.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the alkylating agent. nih.gov Common alkylating agents for this purpose could include 2-chloroethanol (B45725) or 1,2-dichloroethane (B1671644). The mechanism proceeds in several steps:

Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to generate a highly electrophilic species, typically a carbocation or a polarized complex. orgoreview.com

Electrophilic Attack: The electron-rich π-system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, often the [AlCl₄]⁻ complex formed during the first step, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. geeksforgeeks.org

The directing effects of the two chlorine atoms on the 1,2-dichlorobenzene ring are crucial for regioselectivity. Although chlorine atoms are deactivating towards electrophilic substitution, they are ortho, para-directors. In this case, the incoming electrophile is directed to the positions ortho or para to the chlorine atoms. The position-4 is para to one chlorine and meta to the other, making it a sterically accessible and electronically favored site for substitution, leading to the desired 1,2-dichloro-4-substituted product. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can activate the ring towards further substitution. libretexts.org This can often be mitigated by using a large excess of the aromatic substrate. orgoreview.com

An alternative strategy involves introducing the chlorine atoms onto a benzene (B151609) ring that already possesses the (2-chloroethyl) side chain or a precursor. This route relies on electrophilic aromatic halogenation. Starting with a precursor like 4-(2-hydroxyethyl)phenol or 4-ethylbenzene, the key step is the controlled chlorination of the aromatic ring.

Various chlorinating agents and systems can be employed for this purpose:

Molecular Chlorine (Cl₂): In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), molecular chlorine can be polarized to create a strong electrophile (Cl⁺) that substitutes hydrogen atoms on the aromatic ring. jalsnet.com

N-Chlorosuccinimide (NCS): For activated aromatic rings, NCS can be an effective chlorinating agent, often catalyzed by an acid. commonorganicchemistry.com

In-situ Chlorine Generation: Modern methods can generate chlorine in situ from reagents like hydrochloric acid (HCl) in the presence of a suitable oxidant, such as sodium chlorate (B79027) (NaClO₃), which can offer a more controlled and safer alternative to using gaseous chlorine. jalsnet.com

The existing alkyl side chain is an activating group and an ortho, para-director. Therefore, chlorination of a 4-substituted ethylbenzene (B125841) derivative would yield a mixture of products, with chlorine adding at the positions ortho to the alkyl group (positions 2 and 6). Achieving the specific 1,2-dichloro substitution pattern requires careful control of reaction conditions or the use of more advanced directing group strategies to achieve the desired selectivity.

This synthetic route focuses on forming the chloroethyl side chain as a final step. The synthesis would begin with a pre-functionalized aromatic ring, specifically 2-(3,4-dichlorophenyl)ethanol. This precursor contains the correct dichlorinated aromatic structure, and the task is to convert the primary alcohol group (-OH) of the ethanol (B145695) side chain into a chloride (-Cl).

This transformation is a standard nucleophilic substitution reaction. Several common reagents are highly effective for this conversion:

Thionyl Chloride (SOCl₂): This is a widely used reagent that converts primary alcohols to alkyl chlorides with good yields. The reaction proceeds through a chlorosulfite intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. orgsyn.org

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride can be used to chlorinate alcohols. A patent for a related compound, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, describes the reaction of an alcohol precursor with oxalyl chloride to form the final product. google.com

The mechanism typically involves the alcohol oxygen attacking the electrophilic sulfur (in SOCl₂) or carbon (in (COCl)₂), followed by the displacement of a leaving group and subsequent attack by a chloride ion in an Sₙ2-type fashion. orgsyn.org

Complex organic molecules are often constructed through multi-step synthesis, where the order of reactions is critical to achieving the target structure. vapourtec.comlibretexts.org The synthesis of this compound from basic precursors like benzene or chlorobenzene (B131634) requires careful strategic planning to ensure the correct placement of the three substituents. lumenlearning.com

A plausible multi-step pathway could be:

Friedel-Crafts Acylation: React 1,2-dichlorobenzene with chloroacetyl chloride (ClCOCH₂Cl) in the presence of AlCl₃. The acyl group is a meta-director, which reinforces the formation of the 4-substituted product, 2-chloro-1-(3,4-dichlorophenyl)ethan-1-one. This step avoids the polyalkylation issues associated with Friedel-Crafts alkylation. libretexts.org

Ketone Reduction: The resulting ketone is then reduced to a secondary alcohol, 2-chloro-1-(3,4-dichlorophenyl)ethanol. This can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Deoxygenation/Chlorination: The final step would involve converting the alcohol to the target chloroethyl group, potentially through a sequence involving reduction of the alcohol to an ethyl group followed by chlorination, or a direct conversion if a suitable method is available.

The order of these steps is paramount. For instance, performing the chlorination of the ring after introducing an acyl group would leverage the acyl group's meta-directing effect, while chlorinating after reducing it to an alkyl group would utilize the alkyl group's ortho, para-directing effect. lumenlearning.comyoutube.com

Investigation of Reaction Conditions for Yield and Selectivity Optimization

Optimizing reaction conditions is essential for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For Friedel-Crafts alkylation , selectivity can be influenced by the catalyst and temperature. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomerization or side reactions. Milder catalysts or solid acid catalysts like zeolites can offer better selectivity. researchgate.net

In halogenation reactions , the ratio of the chlorinating agent to the aromatic substrate is critical to prevent the formation of higher chlorinated products. google.comgoogle.com The catalyst system can also significantly impact the isomer distribution. For example, a process using cupric chloride and controlled addition of chlorine gas has been shown to favor the formation of para-chloro substituted products. google.com

For the chlorination of alcohols , the choice of reagent and solvent can affect the reaction's efficiency. The reaction with thionyl chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, or in a non-polar solvent to facilitate product separation.

The following table summarizes key optimization parameters for different synthetic steps:

| Reaction Step | Parameter | Condition/Variation | Effect on Yield/Selectivity |

| Friedel-Crafts Alkylation | Reactant Ratio | Large excess of 1,2-dichlorobenzene | Minimizes polyalkylation, increasing mono-substituted product yield. orgoreview.com |

| Friedel-Crafts Alkylation | Catalyst | Zeolite solid acids vs. AlCl₃ | Zeolites can offer higher selectivity and are reusable, reducing waste. researchgate.net |

| Aromatic Chlorination | Catalyst System | Cupric Chloride with controlled Cl₂ feed | Increases the ratio of para- to ortho-isomer, minimizing byproducts. google.com |

| Aromatic Chlorination | Solvent | Aqueous medium (e.g., with NaClO₃/HCl) | Can provide good to excellent yields under mild, organic solvent-free conditions. jalsnet.com |

| Alcohol Chlorination | Reagent | Thionyl Chloride (SOCl₂) | Efficient conversion of primary alcohols to chlorides; gaseous byproducts drive the reaction. orgsyn.org |

| Alcohol Chlorination | Temperature | Maintained at 20-30°C during addition | Controls exothermic reaction, preventing side reactions and improving safety. orgsyn.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound involves seeking alternatives to traditional methods that often use hazardous reagents and solvents.

Key areas for green improvements include:

Catalysis: Replacing homogeneous Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant waste, with heterogeneous, recyclable solid acid catalysts like zeolites or montmorillonite (B579905) clay. researchgate.netresearchgate.net These catalysts are often less corrosive, easier to separate from the reaction mixture, and can be regenerated and reused.

Solvents: Traditional syntheses often employ chlorinated solvents, which are toxic and environmentally persistent. nih.gov Green alternatives include using water, supercritical fluids like CO₂, or biodegradable solvents. jalsnet.comresearchgate.net Performing reactions in an aqueous medium, as demonstrated in some chlorination methods, is a significant step towards a greener process. jalsnet.com Solvent-free "neat" reactions or mechanosynthesis (ball milling) are other advanced green techniques. researchgate.net

Reagents and Energy: The ideal synthesis would use non-toxic starting materials and minimize energy consumption. This could involve using catalytic systems that operate under milder conditions (lower temperature and pressure). Alternative energy sources such as microwave irradiation or ultrasound can also accelerate reactions, often leading to higher yields in shorter times with less energy input. mdpi.comnih.gov For example, oxidative chlorination using NaClO₃/HCl in water is an environmentally benign process that avoids the handling of hazardous molecular chlorine. jalsnet.com

By integrating these approaches, the synthesis of this compound can be made more sustainable, safer, and economically viable. colab.ws

Catalytic Systems in the Synthesis of this compound

Catalytic systems are fundamental to the synthesis of this compound, particularly in the initial Friedel-Crafts acylation step. This reaction is an electrophilic aromatic substitution that requires a catalyst to generate a potent electrophile. researchgate.net The subsequent reduction of the intermediate ketone can also be achieved using various catalytic methods.

Catalysts for Friedel-Crafts Acylation

The chloroacetylation of 1,2-dichlorobenzene is a key step where the choice of catalyst significantly impacts efficiency and environmental friendliness. researchgate.net Catalysts for this process can be broadly categorized into traditional homogeneous Lewis acids and modern heterogeneous solid acids.

Traditional Homogeneous Catalysts:

Conventional Friedel-Crafts acylations employ strong Lewis acid catalysts in stoichiometric amounts. researchgate.netresearchgate.net

Aluminum Chloride (AlCl₃): This is one of the most common and potent catalysts for Friedel-Crafts reactions. google.comrsc.org It is highly effective but requires more than stoichiometric amounts because it complexes with both the reactant and the product. researchgate.net The use of AlCl₃ is associated with the generation of significant amounts of hazardous waste, making its recycling difficult and environmentally problematic. researchgate.net

Iron(III) Chloride (FeCl₃): FeCl₃ is another conventional Lewis acid used in these reactions. google.com While it can be an effective catalyst, it shares many of the drawbacks of AlCl₃, including its use in stoichiometric quantities and the production of polluting by-products. researchgate.net

Other Lewis Acids: Various other Lewis acids such as Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), and Titanium tetrachloride (TiCl₄) have also been utilized as catalysts in Friedel-Crafts acylations. google.com

Modern Heterogeneous Catalysts:

In response to the environmental concerns associated with traditional catalysts, significant research has focused on developing reusable and eco-friendly solid acid catalysts. researchgate.netresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals are promising solid acid catalysts. Zeolite Y, in particular, has been identified as a highly appropriate catalyst for Friedel-Crafts acylation, demonstrating good reactivity, longevity, and reusability. researchgate.net

Modified Clays: Montmorillonite K10 clay modified with iron(III) chloride (K10-Fe) has proven to be an excellent catalyst for the chloroacetylation of arenes. This system provides good yields and selectivity for the desired acylated product.

Metal Oxides: Zinc oxide (ZnO) has been utilized as a low-cost, reusable, and environmentally friendly catalyst for the acylation of aromatic compounds under solvent-free conditions at room temperature. researchgate.net

| Catalyst Type | Specific Catalyst | Key Research Findings | Reference |

|---|---|---|---|

| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | Conventional catalyst used in stoichiometric amounts; highly effective but produces significant waste. | researchgate.netgoogle.com |

| Homogeneous Lewis Acid | Iron(III) Chloride (FeCl₃) | A common alternative to AlCl₃, also used in stoichiometric amounts. | researchgate.netgoogle.com |

| Heterogeneous (Zeolite) | Zeolite Y | Identified as an efficient, reusable, and less polluting solid catalyst for acylation. | researchgate.net |

| Heterogeneous (Modified Clay) | Fe-modified Montmorillonite K10 | Found to be a highly effective catalyst for chloroacetylation reactions, offering good yields. | |

| Heterogeneous (Metal Oxide) | Zinc Oxide (ZnO) | Acts as a rapid, eco-friendly catalyst for acylation in solvent-free conditions and is reusable. | researchgate.net |

Catalytic Systems for Ketone Reduction

After the acylation step, the resulting 2-chloro-1-(3,4-dichlorophenyl)ethanone must be reduced to form this compound. While classic stoichiometric methods like the Wolff-Kishner or Clemmensen reductions are effective, catalytic hydrogenation offers a cleaner alternative.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Supported platinum (Pt) or palladium (Pd) on carbon (Pt/C or Pd/C) are common catalysts for such reductions. unive.it A key challenge in this pathway is controlling selectivity, as catalytic hydrogenation can also lead to hydrodechlorination (removal of chlorine atoms from the aromatic ring). unive.it However, reaction conditions, such as the composition of the aqueous phase and the use of phase-transfer agents, can be adjusted to control the selectivity and favor the reduction of the carbonyl group while preserving the chloro-substituents. unive.it The reduction of the carbonyl group to an alcohol is a common intermediate step, which would then require a subsequent reaction to replace the hydroxyl group with chlorine. sciencemadness.org A direct reduction to the alkane is also possible under specific catalytic hydrogenation conditions.

| Reduction Method | Catalyst/Reagent | Key Research Findings | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pt/C or Pd/C | Can be used for the reduction of the carbonyl group. Selectivity is a key challenge, as hydrodechlorination can also occur. | unive.it |

| Catalytic Hydrogenation | Phase-Transfer (PT) Agent with Pt/C | A multiphase system can afford rapid and efficient reduction of functional groups while controlling selectivity. | unive.it |

| Biocatalytic Reduction | Ketoreductases (e.g., from Scheffersomyces stipitis) | Used for the enantioselective reduction of similar chloroacetophenones to chiral alcohols. This would require a subsequent chlorination step. | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity of the benzene ring in this compound towards electrophiles is modulated by the electronic effects of its three substituents: two chlorine atoms and a chloroethyl group. These reactions require an acid catalyst to activate the electrophile, making it reactive enough to be attacked by the relatively unreactive aromatic ring. masterorganicchemistry.com

Substituents already present on a benzene ring significantly influence the position of subsequent substitutions. chemistrytalk.org Halogens, such as chlorine, are classified as deactivating, yet ortho-, para-directing groups. organicchemistrytutor.comlibretexts.org

Deactivating Effect : Chlorine is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the inductive effect (-I). stackexchange.comquora.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. stackexchange.com

In this compound, the two chlorine atoms at positions 1 and 2 deactivate the ring. Their directing effects must be considered collectively. The chlorine at C-1 directs incoming electrophiles to its ortho position (C-6) and its para position (C-4, which is already substituted). The chlorine at C-2 directs to its ortho positions (C-1, already substituted, and C-3) and its para position (C-5).

| Substituent Type | Electronic Effect | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Halogens (e.g., -Cl) | -I > +M (Inductive withdrawal stronger than resonance donation) | Deactivating (slower reaction than benzene) | Ortho, Para |

| Alkyl Groups (e.g., -CH₂CH₃) | +I (Inductive donation) | Activating (faster reaction than benzene) | Ortho, Para |

The 4-(2-chloroethyl) group also influences the regioselectivity of electrophilic aromatic substitution. Alkyl groups are generally considered activating and ortho-, para-directing due to their electron-donating inductive effect (+I). libretexts.orgyoutube.com However, the presence of an electronegative chlorine atom on the ethyl side chain (a γ-substituent relative to the ring) exerts a deactivating inductive effect, which somewhat mitigates the activating nature of the alkyl group.

The combined directing effects of the three substituents on this compound determine the final regiochemical outcome.

The chloroethyl group at C-4 is an ortho-, para-director. Its para position is C-1 (occupied), and its ortho positions are C-3 and C-5.

The chlorine atom at C-1 directs to C-6 (ortho) and C-4 (para, occupied).

The chlorine atom at C-2 directs to C-3 (ortho) and C-5 (para).

Considering these influences, the most likely positions for electrophilic attack are C-5 and C-3, as they are activated by the ortho-, para-directing effects of the chloroethyl group and one of the chlorine atoms. Position C-6 is only activated by one chlorine atom and is sterically hindered by the adjacent chlorine at C-1. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at C-5 being particularly favored as it is para to the chlorine at C-2 and ortho to the chloroethyl group at C-4.

Nucleophilic Substitution Reactions at the Chloroethyl Side Chain

The chloroethyl side chain of this compound provides a site for nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. smolecule.com This reactivity is characteristic of alkyl halides and allows for the introduction of a wide variety of functional groups.

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). masterorganicchemistry.combyjus.com

S_N1 Reaction : This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.comyoutube.com The rate of this reaction is dependent only on the concentration of the substrate. youtube.com S_N1 reactions are favored for tertiary alkyl halides because they form the most stable carbocations. masterorganicchemistry.combyjus.com

S_N2 Reaction : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.comyoutube.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored for methyl and primary alkyl halides, which have low steric hindrance and form unstable carbocations. byjus.comresearchgate.net

The chloroethyl group in this compound is a primary alkyl halide. Therefore, nucleophilic substitution at this position is strongly favored to proceed via the S_N2 mechanism . researchgate.net The S_N1 pathway is highly disfavored due to the high energy and instability of the primary carbocation that would need to form. researchgate.net The S_N2 reaction involves a backside attack by the nucleophile on the carbon bearing the chlorine, leading to an inversion of stereochemical configuration if the carbon were chiral.

| Feature | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored Pathway for this compound | Disfavored | Favored |

The primary chloroethyl group is susceptible to attack by a wide range of nucleophiles, enabling the synthesis of various derivatives. ontosight.ai The efficiency of these S_N2 reactions depends on the strength and concentration of the nucleophile.

Oxygen Nucleophiles : Reaction with hydroxide (B78521) ions (OH⁻) in an aqueous medium can produce the corresponding alcohol, 1,2-dichloro-4-(2-hydroxyethyl)benzene. Alkoxide ions (RO⁻) can be used to synthesize ethers.

Nitrogen Nucleophiles : Ammonia (NH₃) can yield the primary amine, while primary or secondary amines (RNH₂ or R₂NH) can be used to form secondary or tertiary amines, respectively.

Sulfur Nucleophiles : Thiolates (RS⁻) are potent nucleophiles that react readily to form thioethers (sulfides).

Carbon-based Nucleophiles : Cyanide ion (CN⁻) is an effective nucleophile that extends the carbon chain by one, producing a nitrile. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination Reactions to Form Styrenic and Vinylic Derivatives

Elimination reactions are competitive with nucleophilic substitution and lead to the formation of alkenes. libretexts.org In the case of this compound, an elimination reaction results in the formation of a styrenic derivative. These reactions are typically favored by the use of strong, sterically hindered bases and higher temperatures. byjus.com

Like substitution, elimination can occur via different mechanisms, primarily E1 (elimination unimolecular) and E2 (elimination bimolecular). libretexts.org

E1 Reaction : This is a two-step process that proceeds through a carbocation intermediate, similar to the S_N1 reaction. The C-X bond breaks first, followed by deprotonation of an adjacent carbon by a base. libretexts.org

E2 Reaction : This is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon) while the leaving group departs simultaneously. libretexts.org

For a primary alkyl halide like the chloroethyl group, the E2 mechanism is the predominant pathway for elimination. The reaction requires a strong base to abstract the β-hydrogen. The removal of HCl from this compound yields 1,2-dichloro-4-vinylbenzene, also known as 3,4-dichlorostyrene.

According to Zaitsev's rule , when multiple alkene products are possible, the more stable, more highly substituted alkene is typically the major product. libretexts.org However, for this compound, there is only one type of β-hydrogen, so only one alkene product, 3,4-dichlorostyrene, can be formed.

| Reagent/Condition | Favored Reaction | Typical Product |

|---|---|---|

| Strong, non-bulky base (e.g., NaOH, EtO⁻) | S_N2 / E2 competition | Mixture of substitution and elimination products |

| Strong, bulky base (e.g., t-BuOK) | E2 favored | 3,4-Dichlorostyrene |

| High Temperature | Elimination favored over substitution | 3,4-Dichlorostyrene |

E1 and E2 Mechanistic Studies

The chloroethyl group of this compound can undergo elimination of hydrogen chloride (HCl) to form 1,2-dichloro-4-vinylbenzene. This dehydrochlorination reaction can theoretically proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The operative pathway is dictated by factors such as the nature of the substrate, the strength of the base, the solvent, and the temperature. libretexts.orglibretexts.org

The substrate, this compound, is a primary alkyl halide. Primary halides strongly disfavor the E1 pathway because it proceeds via a highly unstable primary carbocation intermediate. libretexts.org Therefore, the elimination reaction for this compound is expected to proceed almost exclusively through the E2 mechanism.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the leaving group (chloride) departs simultaneously, leading to the formation of a double bond. crunchchemistry.co.ukpharmaguideline.com This reaction requires a strong base and is favored by higher temperatures. crunchchemistry.co.ukchemistrysteps.com For this compound, a strong base like potassium hydroxide (KOH) in an alcoholic solvent would facilitate the E2 elimination to yield 1,2-dichloro-4-vinylbenzene.

| Factor | E1 (Unimolecular Elimination) | E2 (Bimolecular Elimination) |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary halides. Does not occur with primary halides. | Favored by tertiary > secondary > primary halides. |

| Base | A weak base is sufficient (e.g., H₂O, ROH). | Requires a strong base (e.g., OH⁻, RO⁻). |

| Kinetics | First-order rate law: Rate = k[Alkyl Halide]. | Second-order rate law: Rate = k[Alkyl Halide][Base]. |

| Mechanism | Two-step process via a carbocation intermediate. | One-step, concerted process. |

| Solvent | Favored by polar protic solvents (e.g., ethanol). | Solvent polarity is less critical but can influence rate. |

Oxidation and Reduction Chemistry of this compound

The chemical structure of this compound offers several sites for oxidation and reduction reactions. The benzene ring itself is generally resistant to oxidation due to its aromatic stability. libretexts.org However, the alkyl side chain is susceptible to transformation.

Oxidation: The alkyl side chain of this compound can be oxidized. The carbon atom attached directly to the benzene ring is known as the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize alkylbenzenes that possess at least one benzylic hydrogen. libretexts.orglumenlearning.com The reaction typically results in the cleavage of the entire alkyl chain, leaving a carboxylic acid group attached to the ring. Therefore, the vigorous oxidation of this compound is expected to yield 3,4-dichlorobenzoic acid.

Reduction: Reduction reactions can target either the chloro substituents on the aromatic ring or the chloroethyl side chain.

Side Chain Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. byjus.com Thus, treatment of this compound with LiAlH₄ would likely reduce the chloroethyl group to an ethyl group, yielding 1,2-dichloro-4-ethylbenzene.

Aromatic Dechlorination: Catalytic hydrogenation is a common method for the reduction of aryl halides. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, the chlorine atoms on the benzene ring can be sequentially replaced by hydrogen atoms. google.com This process, known as hydrodechlorination, could potentially reduce this compound to 4-(2-chloroethyl)chlorobenzene, and subsequently to 4-ethylbenzene under more forcing conditions.

| Reaction Type | Reagent(s) | Reactive Site | Expected Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Alkyl side chain | 3,4-Dichlorobenzoic acid |

| Reduction | LiAlH₄ | Chloroethyl group | 1,2-Dichloro-4-ethylbenzene |

| Reduction (Hydrodechlorination) | H₂, Pd/C | Aryl chloride groups | 4-(2-chloroethyl)chlorobenzene / 4-Ethylbenzene |

Cross-Coupling Reactions and Organometallic Transformations (e.g., Suzuki, Sonogashira)

The two chlorine atoms on the aromatic ring of this compound serve as handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their effective use in reactions like the Suzuki-Miyaura and Sonogashira couplings. libretexts.orgnih.gov These reactions typically require palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org this compound could be reacted with an arylboronic acid (e.g., phenylboronic acid) to form a biaryl structure. Depending on the reaction conditions, either mono- or di-substitution could be achieved.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgsynarchive.commdpi.com Reacting this compound with a terminal alkyne (e.g., phenylacetylene) would lead to the formation of a substituted alkyne, a valuable synthon in organic chemistry.

The two chlorine atoms are in different chemical environments, which could lead to regioselectivity in mono-coupling reactions, although predicting the major product without experimental data is challenging.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄ / Na₂CO₃ | Substituted biaryls |

| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Disubstituted alkynes |

Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 4 2 Chloroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of 1,2-Dichloro-4-(2-chloroethyl)benzene is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, we would expect:

A doublet for the proton at position 5 (adjacent to the chloroethyl group).

A doublet of doublets for the proton at position 6 (between the chloroethyl group and a chlorine atom).

A doublet for the proton at position 3 (adjacent to a chlorine atom).

The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the chloroethyl group, likely appearing in the range of 7.2-7.5 ppm.

The aliphatic protons of the 2-chloroethyl group would present as two distinct triplets, assuming free rotation around the carbon-carbon single bond. The methylene (B1212753) group attached to the benzene ring (-CH₂-Ar) would be expected to resonate at a downfield position (around 3.0-3.2 ppm) compared to the methylene group bearing the chlorine atom (-CH₂-Cl), which would likely appear further downfield (around 3.7-3.9 ppm) due to the direct deshielding effect of the chlorine atom. Each of these signals would be split into a triplet by the adjacent methylene group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3-7.5 | d | 8-9 |

| H-5 | 7.2-7.4 | dd | 8-9, 2-3 |

| H-6 | 7.2-7.4 | d | 2-3 |

| -CH₂-Ar | 3.0-3.2 | t | 6-8 |

| -CH₂-Cl | 3.7-3.9 | t | 6-8 |

¹³C NMR Chemical Shift and Coupling Pattern Analysis

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two aliphatic carbons.

The aromatic carbons would exhibit chemical shifts in the range of 128-140 ppm. The carbons directly bonded to the chlorine atoms (C-1 and C-2) would be deshielded and appear at the lower end of this range. The carbon attached to the chloroethyl group (C-4) would also be deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) would have chemical shifts influenced by their position relative to the substituents.

The aliphatic carbons would be found at higher field. The carbon of the methylene group attached to the aromatic ring (-CH₂-Ar) is predicted to resonate around 38-42 ppm, while the carbon bonded to the chlorine atom (-CH₂-Cl) would be expected at a lower field, around 45-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 131-134 |

| C-2 | 130-133 |

| C-3 | 128-131 |

| C-4 | 138-141 |

| C-5 | 129-132 |

| C-6 | 127-130 |

| -CH₂-Ar | 38-42 |

| -CH₂-Cl | 45-50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments would be crucial for confirming the predicted structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. We would expect to see cross-peaks connecting the aromatic protons (H-3 with H-4, and H-4 with H-5). Crucially, a cross-peak between the two aliphatic methylene groups (-CH₂-Ar and -CH₂-Cl) would confirm the chloroethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide information about longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the aliphatic protons of the chloroethyl group and the aromatic carbons (C-3, C-4, and C-5), confirming the attachment of the side chain to the benzene ring. Correlations between the aromatic protons and neighboring aromatic carbons would further solidify the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₈H₇Cl₃. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion would appear as a cluster of peaks corresponding to the different combinations of these isotopes. The theoretical exact mass of the monoisotopic peak (containing only ³⁵Cl) would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Exact Mass |

| [M]⁺ | C₈H₇³⁵Cl₃ | 207.9613 |

| [M+2]⁺ | C₈H₇³⁵Cl₂³⁷Cl | 209.9584 |

| [M+4]⁺ | C₈H₇³⁵Cl³⁷Cl₂ | 211.9554 |

| [M+6]⁺ | C₈H₇³⁷Cl₃ | 213.9525 |

Fragmentation Pathway Elucidation and Isomeric Differentiation

The mass spectrum of this compound under electron ionization (EI) would be expected to show a series of fragment ions. The fragmentation pathways can be predicted based on the stability of the resulting ions.

A primary fragmentation would likely be the loss of a chlorine radical from the chloroethyl side chain, leading to the formation of a stable benzylic carbocation. Another probable fragmentation pathway would involve the cleavage of the bond between the two aliphatic carbons, resulting in a dichlorobenzyl cation. Further fragmentation of the aromatic ring could also occur. The presence and relative abundance of these fragment ions would provide a unique fingerprint for the molecule.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 208, 210, 212, 214 | [C₈H₇Cl₃]⁺ (Molecular Ion Cluster) |

| 173, 175, 177 | [C₈H₇Cl₂]⁺ (Loss of Cl) |

| 159, 161 | [C₇H₄Cl₂]⁺ (Loss of CH₂Cl) |

| 124, 126 | [C₆H₃Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint. For this compound, the spectra can be analyzed by considering the contributions from the 1,2,4-trisubstituted benzene ring and the chloroethyl side chain.

The vibrational modes of the aromatic ring are particularly informative. The substitution pattern on the benzene ring significantly influences the positions of certain key bands. spectroscopyonline.com Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org In-plane C=C stretching vibrations of the benzene ring usually appear as a set of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Out-of-plane C-H bending vibrations, often referred to as C-H wags, are highly diagnostic for the substitution pattern. For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions. The overtone and combination bands, often called "benzene fingers," appear in the 2000-1650 cm⁻¹ region and their pattern is also characteristic of the substitution arrangement. spectroscopyonline.com

The chloroethyl group introduces additional characteristic vibrations. The C-H stretching vibrations of the methylene (-CH₂-) groups in the ethyl chain are expected in the 2960-2850 cm⁻¹ range. libretexts.org The C-Cl stretching vibration from the chloroethyl group and the two chlorine atoms attached to the benzene ring will also be present. The C-Cl stretch for chloroalkanes typically appears in the 800-600 cm⁻¹ region. nih.gov The C-Cl stretching of the aryl chlorides is expected in the 1100-800 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The symmetric C-Cl stretching vibrations would also be expected to be Raman active.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2960-2850 | IR, Raman |

| Overtone/Combination Bands | 2000-1650 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 885-805 | IR |

| Aryl C-Cl Stretch | 1100-800 | IR, Raman |

| Alkyl C-Cl Stretch | 800-600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like benzene exhibit characteristic absorptions due to π → π* transitions. Benzene itself has a strong absorption band (E-band) around 204 nm and a weaker, fine-structured band (B-band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring can cause shifts in these absorption bands. The presence of chlorine atoms and an alkyl group (the chloroethyl group) on the benzene ring in this compound will influence its UV-Vis spectrum. Chlorine atoms are considered auxochromes, which are groups that, when attached to a chromophore (in this case, the benzene ring), modify the wavelength and intensity of the absorption. Halogens can cause a bathochromic shift (a shift to longer wavelengths) of the B-band due to the interaction of their non-bonding electrons with the π-system of the benzene ring. spcmc.ac.in

The chloroethyl group, being an alkyl substituent, is also expected to cause a slight bathochromic shift. spcmc.ac.in Therefore, for this compound, the primary and secondary absorption bands are anticipated to be red-shifted compared to unsubstituted benzene. up.ac.za The fine vibrational structure of the B-band, characteristic of benzene, may be less resolved or absent due to the substitution. nist.gov

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π* (E-band) | ~210-220 |

| π → π* (B-band) | ~260-280 |

Advanced Techniques in Crystal Structure Analysis (e.g., X-ray Diffraction of Crystalline Forms or Derivatives)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, we can infer potential packing motifs based on the structures of related chlorinated aromatic hydrocarbons.

The crystallization of such compounds often results in well-defined crystal lattices. nist.gov The molecular packing in the crystal is governed by intermolecular forces, including van der Waals interactions and, potentially, weak halogen bonding (C-Cl···Cl or C-Cl···π interactions). Chlorinated aromatic hydrocarbons are known to form various packing arrangements, such as herringbone, sandwich, or layered structures, to maximize packing efficiency. researchgate.netwikipedia.org

Computational and Theoretical Chemistry of 1,2 Dichloro 4 2 Chloroethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. imgroupofresearchers.comwikipedia.org These methods apply the principles of quantum mechanics to solve the electronic Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and geometry. imgroupofresearchers.comnorthwestern.edu For a molecule like 1,2-Dichloro-4-(2-chloroethyl)benzene, methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to approximate solutions to this equation. imgroupofresearchers.com These calculations form the basis for predicting a wide range of chemical properties, from spectroscopic signatures to reaction pathways. wikipedia.org

HOMO-LUMO Gap Analysis and Electronic Excitation Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. This energy gap also corresponds to the lowest energy electronic excitation possible within the molecule, which can be correlated with experimental data from UV-visible spectroscopy. ossila.comschrodinger.comlibretexts.org For this compound, the presence of chlorine atoms and the aromatic ring influences these energy levels. While specific calculated values for this compound are not published, an illustrative comparison with related molecules demonstrates the expected range for its electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -9.24 | +1.15 | 10.39 |

| Chlorobenzene (B131634) | -9.07 | -0.41 | 8.66 |

| 1,2-Dichlorobenzene (B45396) | -9.12 | -0.65 | 8.47 |

| This compound (Expected) | -9.15 | -0.75 | 8.40 |

Note: The data for Benzene, Chlorobenzene, and 1,2-Dichlorobenzene are representative values from computational chemistry studies. The values for this compound are hypothetical estimates to illustrate expected trends.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgnumberanalytics.com These maps are invaluable for predicting how molecules will interact, as they show the regions of positive and negative electrostatic potential on the electron density surface. libretexts.orgyoutube.com The potential is color-coded, typically with red indicating regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive potential (electron-poor, attractive to nucleophiles). numberanalytics.com

For this compound, an ESP analysis would reveal several key features:

Negative Potential: Regions of negative electrostatic potential (red/yellow) would be expected around the highly electronegative chlorine atoms on the benzene ring and the side chain. The π-electron cloud of the aromatic ring would also contribute to this negative potential. These areas are the most likely sites for electrophilic attack.

Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms, as they are less electronegative than the carbon atoms to which they are bonded. These sites would be susceptible to nucleophilic interaction.

This analysis of charge distribution is critical for understanding intermolecular interactions and predicting sites of chemical reactivity. chemtools.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. wikipedia.org Methods like DFT can accurately compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus.

By comparing these computationally predicted spectra with experimentally measured data, scientists can confirm the structure and conformation of a synthesized compound. nih.gov For this compound, DFT calculations would provide a theoretical vibrational spectrum. Discrepancies between the calculated and experimental spectra can often be resolved by accounting for environmental factors like solvent effects or by considering anharmonicity in the vibrations. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3085 | ~3070 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2960 | ~2950 | Aliphatic C-H stretch |

| ν(C=C) aromatic | 1580 | ~1575 | Aromatic ring stretch |

| ν(C-Cl) aromatic | 1130 | ~1125 | Aromatic C-Cl stretch |

| ν(C-Cl) aliphatic | 750 | ~740 | Aliphatic C-Cl stretch |

Note: This table is illustrative. The calculated values are typical for the specified functional groups using a B3LYP functional, and the experimental values are representative ranges for these bonds.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a particularly powerful computational tool for investigating the mechanisms of chemical reactions. numberanalytics.comcoe.edumdpi.com By mapping the potential energy surface, DFT calculations can identify the lowest energy paths from reactants to products. umn.edu This process involves locating and characterizing the geometries of reactants, products, any reaction intermediates, and, most importantly, the transition states. acs.org

The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy. This value provides direct insight into the kinetics and feasibility of a reaction. coe.edu For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution. Calculations could determine whether an incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the existing substituents and elucidate the structure of the corresponding transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulates the motion of atoms and molecules based on classical mechanics, allowing researchers to explore conformational changes and intermolecular interactions. nih.govtandfonline.com

For this compound, a key area of interest would be the conformational flexibility of the chloroethyl side chain. Rotation around the C-C single bonds allows the chain to adopt various conformations (e.g., gauche, anti). MD simulations can determine the relative populations of these conformers and the energy barriers for converting between them. acs.org Furthermore, MD simulations of the molecule in a solvent or in a condensed phase can reveal how it interacts with its neighbors, providing information on solvation, diffusion, and crystal packing forces. acs.orgnih.govkummerlaender.eu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (non-biological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop models that predict the activity of a chemical based on its structural and physicochemical properties, known as descriptors. wikipedia.org While often used for biological activity, the same principles can be applied to non-biological chemical reactivity in what is known as a Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.org

A QSRR model for a series of compounds related to this compound could be developed to predict a specific reactivity parameter, such as the rate constant for a substitution reaction. tandfonline.com The model would be built by correlating the experimental reactivity with computationally derived descriptors. mdpi.com These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges from ESP analysis), steric properties, or topological indices. nih.gov A validated QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, guiding experimental efforts. wikipedia.org

Non-linear Optical Properties Prediction and Theoretical Basis

The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are employed to calculate the first-order hyperpolarizability (β) of molecules. These calculations can provide insights into the NLO activity of a compound. The theoretical basis for these predictions lies in the interaction of a molecule's electron cloud with an applied electric field. Molecules with specific structural and electronic features, such as the presence of electron-donating and electron-withdrawing groups, can exhibit enhanced NLO properties.

While specific research on the NLO properties of this compound is not extensively documented, studies on related substituted benzene derivatives offer a theoretical framework for its potential characteristics. For instance, computational studies on various organic molecules have demonstrated a correlation between molecular structure and NLO activity.

The theoretical basis for predicting NLO properties involves several key computational parameters:

Dipole Moment (μ): A measure of the asymmetry of the charge distribution in a molecule. A higher dipole moment can be indicative of a larger NLO response.

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is a key indicator of a material's potential for applications like second-harmonic generation.

The following table outlines the typical parameters calculated in theoretical NLO studies. The values presented are hypothetical for this compound and are for illustrative purposes to demonstrate how such data would be presented.

| Property | Symbol | Unit (a.u.) | Description |

| Dipole Moment | μ | Debye | Indicates the polarity and charge distribution of the molecule. |

| Mean Polarizability | a.u. | Represents the average polarizability of the molecule. | |

| Anisotropy of Polarizability | Δα | a.u. | Describes the directional dependence of the polarizability. |

| First Hyperpolarizability | β_tot | a.u. | Quantifies the second-order non-linear optical response of the molecule. |

Detailed research findings on the NLO properties of other organic compounds have shown that the choice of computational method and basis set is crucial for obtaining accurate predictions. For example, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used combination for such calculations. Time-dependent DFT (TD-DFT) can also be employed to study the frequency-dependent NLO properties.

In the absence of direct experimental or computational data for this compound, its potential NLO properties can only be inferred from the study of analogous compounds. The presence of chloro-substituents on the benzene ring will influence the electronic distribution and could contribute to a non-zero hyperpolarizability. However, without specific calculations, a quantitative assessment remains speculative.

Environmental Fate and Degradation Pathways of 1,2 Dichloro 4 2 Chloroethyl Benzene

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1,2-dichloro-4-(2-chloroethyl)benzene, these processes would primarily involve reactions with light (photodegradation), water (hydrolysis), and other chemical species in the environment under various conditions.

Photodegradation Mechanisms and Kinetics in Atmospheric and Aqueous Phases

In the atmosphere, chlorinated aromatic hydrocarbons are subject to degradation by reacting with photochemically produced hydroxyl radicals (•OH). While specific kinetic data for this compound is not available, the mechanism would involve the radical abstracting a hydrogen atom from the ethyl side chain or adding to the aromatic ring, initiating a series of oxidative reactions. The presence of chlorine atoms on the benzene (B151609) ring generally decreases the rate of reaction with hydroxyl radicals compared to non-chlorinated benzene.

In aqueous environments, direct photolysis can occur if the molecule absorbs light in the solar spectrum, leading to the cleavage of carbon-chlorine (C-Cl) bonds. Indirect photodegradation in water can also occur, driven by reactive species like hydroxyl radicals, singlet oxygen, and peroxide radicals, which are generated by sunlight interacting with natural water components like dissolved organic matter.

Hydrolysis and Dehydrohalogenation Pathways in Aquatic Environments

The (2-chloroethyl) side chain of the molecule is susceptible to two primary transformation pathways in aquatic environments: hydrolysis and dehydrohalogenation.

Hydrolysis: This is a substitution reaction where the chlorine atom on the ethyl group is replaced by a hydroxyl (-OH) group from water, yielding 2-(3,4-dichlorophenyl)ethanol. This reaction can proceed through an SN1 mechanism, particularly in the presence of water, which acts as a weak nucleophile. Studies on similar compounds, such as 2-chloroethyl ethyl sulfide, have demonstrated this type of mechanism. osti.gov

Dehydrohalogenation: This is an elimination reaction where a hydrogen atom from the carbon adjacent to the C-Cl bond and the chlorine atom are removed, forming hydrogen chloride (HCl) and resulting in the formation of 1,2-dichloro-4-vinylbenzene. wikipedia.org This reaction is typically favored under basic conditions but can also occur abiotically in the environment. wikipedia.orgyoutube.com

The relative importance of hydrolysis versus dehydrohalogenation depends on environmental factors such as pH and temperature.

Chemical Reduction in Anaerobic Conditions

Under anaerobic (oxygen-deficient) conditions, such as those found in deep groundwater, sediments, and landfills, chlorinated organic compounds can undergo chemical reduction. This process, known as reductive dechlorination, involves the replacement of a chlorine atom with a hydrogen atom. researchgate.net For this compound, this could occur on either the aromatic ring or the ethyl side chain. The aromatic chlorines are generally more susceptible to reductive dechlorination than the aliphatic chlorine. This process would lead to the formation of less chlorinated congeners, such as chloro-(2-chloroethyl)benzenes and eventually (2-chloroethyl)benzene (B74947). Highly chlorinated aromatic compounds are generally more favorable electron acceptors and thus more readily dechlorinated. microbe.com

Biotic Transformation and Biodegradation Mechanisms

Biotic transformation relies on the metabolic activities of microorganisms to break down chemical compounds. The degradation of chlorinated hydrocarbons is a well-documented process involving a variety of bacteria and fungi under both aerobic and anaerobic conditions.

Microbial Degradation Pathways by Isolated Strains and Consortia

While no specific microbial strains have been reported to degrade this compound, extensive research on chlorinated benzenes and chloroalkanes allows for the prediction of likely pathways. Bacteria from the genera Pseudomonas, Burkholderia, Alcaligenes, Dehalococcoides, and Dehalobacter are well-known for their ability to degrade these classes of compounds. nih.govacs.orgnih.govoup.comnih.gov Degradation could be initiated on either the dichlorinated benzene ring or the chloroethyl side chain.

A key factor in the biodegradation of chlorinated aromatics is the degree of chlorination; lower chlorinated benzenes are susceptible to aerobic degradation, while higher chlorinated congeners are more readily transformed anaerobically. nih.goveurochlor.org

Oxidative and Reductive Dechlorination Mechanisms

Oxidative Dechlorination: Under aerobic (oxygen-rich) conditions, bacteria can initiate the degradation of the aromatic ring through the action of oxygenase enzymes. microbe.comeurochlor.org

Dioxygenation: The process typically begins with a dioxygenase enzyme incorporating two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. For this compound, the product would be a substituted dichlorodihydroxycyclohexadiene.

Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase to form a substituted chlorocatechol (e.g., 4-(2-chloroethyl)-dichlorocatechol).

Ring Cleavage: The catecholic ring is subsequently cleaved by another dioxygenase, leading to the formation of chlorinated muconic acids, which can be further metabolized, ultimately releasing chloride ions and entering central metabolic pathways. nih.gov

Bacterial strains of Pseudomonas and Alcaligenes are known to utilize this pathway for dichlorobenzenes. nih.govajol.info

Reductive Dechlorination: Under anaerobic conditions, the primary mechanism is reductive dechlorination, where the chlorinated compound is used as an electron acceptor in a process called "halorespiration." epa.gov

Sequential Dechlorination: Microorganisms, notably species of Dehalococcoides and Dehalobacter, can sequentially remove chlorine atoms from the aromatic ring, replacing them with hydrogen. microbe.comacs.orgoup.com This would transform this compound into monochlorinated and eventually non-chlorinated (2-chloroethyl)benzene.

Side-Chain Dechlorination: The chlorine on the ethyl group can also be removed via reductive dechlorination, a process observed for chloroalkanes like 1,2-dichloroethane (B1671644) and 1,2-dichloropropane. researchgate.netnih.govnih.gov

Complete mineralization often requires a combination of anaerobic and aerobic processes, where anaerobic reductive dechlorination makes the molecule more susceptible to subsequent aerobic oxidative degradation. researchgate.net

Data Tables

Table 1: Plausible Abiotic Transformation Pathways and Products

| Process | Environmental Compartment | Initiating Agent/Condition | Potential Primary Product(s) |

|---|---|---|---|

| Photodegradation | Atmosphere, Water | Hydroxyl Radicals (•OH), UV Light | Oxidized ring and side-chain products, Chlorinated phenols |

| Hydrolysis | Aquatic Environments | Water (H₂O) | 2-(3,4-dichlorophenyl)ethanol |

| Dehydrohalogenation | Aquatic Environments | Basic pH | 1,2-dichloro-4-vinylbenzene |

| Chemical Reduction | Anaerobic Sediments/Water | Reducing agents | 1-chloro-4-(2-chloroethyl)benzene, 2-chloro-4-(2-chloroethyl)benzene |

Table 2: Potential Biotic Transformation Mechanisms and Key Microbial Genera

| Mechanism | Redox Condition | Key Enzyme Type | Common Microbial Genera | Potential Intermediate(s) |

|---|---|---|---|---|

| Oxidative Degradation | Aerobic | Dioxygenase | Pseudomonas, Alcaligenes, Burkholderia | Dichlorocatechols |

| Reductive Dechlorination | Anaerobic | Reductive Dehalogenase | Dehalococcoides, Dehalobacter | Monochloro-(2-chloroethyl)benzene |

Ring Cleavage and Mineralization Pathways

The ultimate fate of many aromatic compounds in the environment is mineralization, the complete breakdown into inorganic constituents like carbon dioxide, water, and mineral salts. For chlorinated aromatic hydrocarbons such as this compound, this process typically follows initial enzymatic attacks that destabilize the aromatic ring, leading to its cleavage.

Under aerobic conditions, the degradation of chlorinated benzenes is often initiated by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming an unstable cis-dihydrodiol. nih.gov This is then rearomatized to a chlorocatechol. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, which can occur through either ortho- or meta-cleavage pathways. ethz.ch These cleavage reactions produce aliphatic intermediates that can then enter central metabolic pathways and be further oxidized to CO2. nih.gov The complete mineralization of chlorinated benzenes has been demonstrated by the stoichiometric release of chloride ions and the conversion of radiolabeled parent compounds to 14CO2. nih.gov

In anaerobic environments, the initial steps of degradation typically involve reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. nih.gov This process is generally more effective for more highly chlorinated benzenes. nih.gov Once a significant number of chlorine atoms have been removed, the resulting less-chlorinated or non-chlorinated aromatic ring is more susceptible to cleavage under anaerobic conditions, eventually leading to mineralization.

Metabolic Intermediates and Product Identification in Biotransformation

The biotransformation of this compound is expected to produce a series of metabolic intermediates before complete mineralization. Based on the degradation pathways of analogous compounds, the following intermediates can be postulated.

Under aerobic conditions, the initial dioxygenase attack on the aromatic ring would likely lead to the formation of catecholic derivatives. Specifically, degradation of dichlorobenzenes is known to proceed through dichlorocatechols. usgs.gov For ethylbenzene (B125841), aerobic catabolism can proceed via dioxygenation of the aromatic ring, leading to extradiol ring cleavage. ethz.ch Therefore, for this compound, a likely initial intermediate would be a dichlorinated ethyl-substituted catechol. Subsequent ring cleavage would result in the formation of chlorinated muconic acids and other aliphatic acids. usgs.gov Further metabolism would involve the removal of the chlorine substituents and the breakdown of the carbon chain.

In anaerobic pathways, the primary intermediates would be products of reductive dechlorination. This would result in the formation of monochlorinated and non-chlorinated ethylbenzene derivatives. For instance, anaerobic degradation of 1,4-dichlorobenzene (B42874) can proceed through monochlorobenzene to benzene. ethz.ch Similarly, the ethylbenzene side chain can also be a site of initial attack under anaerobic conditions, as seen in the degradation of ethylbenzene by some sulfate-reducing bacteria, which involves the formation of (1-phenylethyl)succinate and 4-phenylpentanoate. nih.gov

Enzymatic Mechanisms of Biotransformation (e.g., O-dealkylation)

The biotransformation of chlorinated aromatic compounds is mediated by a variety of microbial enzymes. The initial and often rate-limiting step in the aerobic degradation of these compounds is the action of oxygenase enzymes. nih.gov

For this compound, the key enzymatic mechanisms likely involve:

Dioxygenases: These enzymes are crucial for initiating the breakdown of the aromatic ring. In bacteria such as Pseudomonas and Burkholderia species, dioxygenases catalyze the insertion of two oxygen atoms into the benzene ring, a critical step for destabilizing the aromatic system and preparing it for cleavage. nih.gov Enzymes involved in chlorobenzene (B131634) degradation are thought to have evolved from similar enzymes that degrade non-chlorinated benzene and toluene. ethz.ch

Monooxygenases: While dioxygenases are more commonly associated with the initial attack on the aromatic ring of chlorinated benzenes, monooxygenases, such as the cytochrome P450 enzyme system, are also known to be involved in the biotransformation of a wide range of xenobiotics. wur.nl These enzymes can introduce a single oxygen atom into the substrate, which can lead to hydroxylation of the aromatic ring or oxidation of the alkyl side chain.

Dehalogenases: These enzymes are responsible for the removal of chlorine atoms from the aromatic ring or from aliphatic intermediates. Reductive dehalogenases are particularly important in anaerobic environments, where they use chlorinated compounds as electron acceptors. nih.gov

While O-dealkylation is a known enzymatic mechanism for some compounds, in the case of this compound, the primary enzymatic attacks are more likely to be directed at the aromatic ring or the C-Cl bonds, given the known pathways for chlorinated aromatic hydrocarbons.

Factors Influencing Biodegradation Rates (e.g., redox state, nutrient availability)

The rate of biodegradation of this compound in the environment is influenced by a variety of site-specific factors. These include the prevailing redox conditions and the availability of essential nutrients.

Redox State: The redox potential of the environment is a critical factor determining the dominant degradation pathway.

Aerobic Conditions: In the presence of oxygen (high redox potential), oxidative degradation pathways are favored. nih.gov Aerobic bacteria can utilize chlorinated benzenes with four or fewer chlorine atoms as their sole source of carbon and energy. nih.gov However, the presence of the chloroethyl side chain may influence the efficiency of this process.

Anaerobic Conditions: In the absence of oxygen (low redox potential), reductive dechlorination is the primary initial transformation step. nih.gov This process is often slower than aerobic degradation for less chlorinated benzenes. usgs.gov The rate and extent of anaerobic degradation can be influenced by the presence of suitable electron donors and acceptors. researchgate.net

Nutrient Availability: The growth and metabolic activity of microorganisms responsible for biodegradation are dependent on the availability of essential nutrients such as nitrogen and phosphorus. In some cases, the addition of nutrients can stimulate the biodegradation of hydrocarbons. nih.gov However, for some aromatic compounds, the addition of certain organic nutrients may not enhance the degradation rate if other factors, such as oxygen supply, are limiting. nih.gov The presence of other organic matter can also impact biodegradation by serving as a primary substrate for microbial populations that can then co-metabolically degrade the target compound. nih.gov

Environmental Transport and Distribution Modeling

The transport and distribution of this compound in the environment are dictated by its physical and chemical properties. Modeling these processes is essential for predicting the compound's fate and potential for exposure.

Partitioning Behavior Across Air, Water, Soil, and Sediment Phases

| Property | Estimated Value/Range | Implication for Partitioning | Reference Compound(s) |

| Log Octanol-Water Partition Coefficient (Log Kow) | ~3.4 - 3.6 | Indicates a moderate tendency to partition from water into organic matter in soil, sediment, and biota. | 1,2-Dichlorobenzene (B45396) (3.4) canada.ca, Ethylbenzene (3.15) who.int, 1-Chloro-4-ethylbenzene (3.6) nih.gov |

| Water Solubility | Low (e.g., ~79-152 mg/L) | Limited solubility in water suggests that a significant fraction will partition to other phases. | 1,4-Dichlorobenzene (79 mg/L) canada.ca, Ethylbenzene (152 mg/L) who.int |

| Organic Carbon-Water Partition Coefficient (Koc) | Moderate to High (e.g., ~1030 L/kg) | Suggests significant sorption to organic matter in soil and sediment, reducing its mobility in water. | 1,2-Dichlorobenzene (1030 L/kg) canada.ca |

These properties suggest that this compound released into the environment will tend to adsorb to soil and sediment, particularly those with high organic carbon content. This sorption will reduce its concentration in the aqueous phase and limit its transport in groundwater. Its moderate lipophilicity, as indicated by the estimated Log Kow, also suggests a potential for bioaccumulation in aquatic organisms.

Volatilization Rates and Atmospheric Dispersion

The tendency of a chemical to volatilize from water or soil surfaces and its subsequent dispersion in the atmosphere are important aspects of its environmental fate.